Ena-001: A Selective BK Channel Antagonist for Respiratory Stimulation
Ena-001: A Selective BK Channel Antagonist for Respiratory Stimulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ena-001 (formerly known as GAL-021) is a novel, first-in-class investigational drug that acts as a selective antagonist of the large-conductance calcium-activated potassium (BK) channels.[1][2] Primarily targeting the BK channels in the peripheral chemoreceptors of the carotid body, Ena-001 is a potent respiratory stimulant.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for Ena-001, with a focus on its mechanism of action, electrophysiological properties, selectivity, and in vivo efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of Ena-001 for various respiratory-related disorders.
Introduction
Respiratory depression is a life-threatening condition that can arise from various clinical scenarios, including post-operative recovery from anesthesia, opioid overdose, and certain neurological conditions.[5][6] Ena-001 has emerged as a promising therapeutic candidate that functions as an "agnostic" respiratory stimulant, meaning it can counteract respiratory depression induced by a variety of agents, including opioids and propofol.[7][8] Its unique mechanism of action, which involves the modulation of the body's natural breathing control system via the carotid bodies, sets it apart from traditional respiratory stimulants.[3][4] Ena-001 is currently under clinical investigation for several indications, including post-operative respiratory depression, community drug overdose, and apnea of prematurity.[4][6][9]
Mechanism of Action
Ena-001 selectively blocks the pore-forming alpha-subunit of the BK channel (KCa1.1).[1] In the carotid body glomus cells, these channels play a crucial role in sensing blood oxygen levels. By inhibiting these channels, Ena-001 mimics a state of hypoxia, leading to the depolarization of glomus cells. This, in turn, triggers the release of neurotransmitters that activate the afferent carotid sinus nerve. The increased firing of this nerve signals the respiratory centers in the brainstem to increase ventilation, primarily by augmenting tidal volume with a modest increase in respiratory rate.[10]
Data Presentation
The following tables summarize the quantitative data available for Ena-001, focusing on its potency and selectivity.
Table 1: Potency of Ena-001 (GAL-021) Against BK Channels and Other Ion Currents
| Target | Cell Line | Method | IC50 (µM) | Reference |
| BKCa Channel (IK(Ca)) | GH3 | Patch Clamp | 2.33 | [10] |
| M-type K+ Current | GH3 | Patch Clamp | 3.75 | [10] |
| Hyperpolarization-activated Cationic Current | GH3 | Patch Clamp | Suppression at 30 µM | [10] |
Table 2: Selectivity Profile of Ena-001 (GAL-021)
| Target Class | Number of Targets | Concentration Tested (µM) | Observed Inhibition/Displacement | Reference |
| Cardiac Ion Channels | 12 | 30 | ≤ 35% inhibition | [3] |
| Adenosine A1 Receptor | 1 | 30 | 65% displacement | [3] |
| Adenosine A2A Receptor | 1 | 30 | 79% displacement (IC50 ~5 µM) | [3] |
| Adenosine A3 Receptor | 1 | 30 | 93% displacement (IC50 ~1 µM) | [3] |
| Serotonin 5-HT2B Receptor | 1 | 30 | 60% displacement (IC50 ~30 µM) | [3] |
| Kinases | 50 | 10 | No significant inhibition | [6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for Ena-001 are not fully available in the public domain. The following sections provide an overview of the methodologies used in key preclinical and clinical studies based on published literature.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
-
Objective: To determine the effect of Ena-001 on the activity of BK channels and other ion channels.
-
Cell Line: GH3 pituitary tumor cells, which endogenously express BK channels.[10]
-
General Procedure:
-
GH3 cells are cultured under standard conditions.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes are filled with an intracellular solution, and the bath contains an extracellular solution. The specific compositions of these solutions are crucial for isolating the currents of interest but are not detailed in the available literature.
-
A voltage-clamp protocol is applied to the cell to elicit and measure ion channel currents. For BK channels, this typically involves a series of depolarizing voltage steps.
-
Ena-001 is applied to the bath at various concentrations to determine its effect on the channel currents.
-
The concentration-response data is then used to calculate the IC50 value.
-
In Vivo Efficacy: Animal Models of Respiratory Depression
-
Objective: To assess the ability of Ena-001 to reverse respiratory depression induced by opioids or anesthetics.
-
Animal Models: Rats and non-human primates have been used in preclinical studies.[11]
-
General Procedure:
-
Animals are anesthetized, and catheters are placed for drug administration and blood sampling.
-
Respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) are continuously monitored using techniques such as tracheal pneumotachometry or whole-body plethysmography.
-
Arterial blood gases (PaO2 and PaCO2) are measured to assess the extent of respiratory depression.
-
Respiratory depression is induced by administering an agent such as morphine or fentanyl.
-
Ena-001 is then administered intravenously, and its effect on the depressed respiratory parameters is recorded.
-
In some studies, the involvement of the carotid body is confirmed by transecting the carotid sinus nerve and observing a diminished response to Ena-001.[11]
-
Clinical Development
Ena-001 has been evaluated in several Phase 1 clinical trials in healthy volunteers.[5] These studies have demonstrated that Ena-001 is generally safe and well-tolerated, with a pharmacokinetic profile suitable for its intended indications (terminal half-life of approximately 6.33 hours).[3][10] The most common adverse event reported at higher doses was a mild to moderate burning sensation at the infusion site.[8] Phase 2 clinical trials are planned to further evaluate the efficacy of Ena-001 in patients with post-operative respiratory depression and other conditions.[6]
Conclusion
Ena-001 is a selective BK channel antagonist with a novel mechanism of action for the stimulation of respiration. Preclinical and early clinical data suggest that it is a promising candidate for the treatment of various forms of respiratory depression. Its ability to act as an "agnostic" respiratory stimulant without compromising opioid-induced analgesia makes it a potentially valuable therapeutic option. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. GAL-021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of ENA-001 to Be Conducted in the United States - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ENA-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
